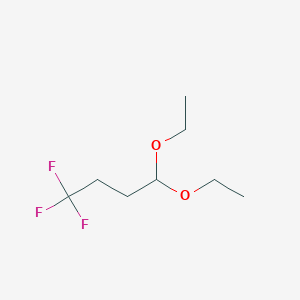
4,4-Diethoxy-1,1,1-trifluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxy-1,1,1-trifluorobutane is an organic compound with the molecular formula C8H15F3O2 It is a fluorinated ether, which means it contains both ether and fluorine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane typically involves the reaction of 4,4,4-trifluorobutan-1-ol with diethyl sulfate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the ethoxy group from diethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves careful control of temperature, pressure, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4-Diethoxy-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4,4-Diethoxy-1,1,1-trifluorobutane exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ethoxy groups can participate in various chemical reactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with similar properties.
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane: A chlorinated analog with different reactivity.
Uniqueness
4,4-Diethoxy-1,1,1-trifluorobutane is unique due to its combination of fluorine and ethoxy groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique material properties.
Propriétés
Formule moléculaire |
C8H15F3O2 |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
4,4-diethoxy-1,1,1-trifluorobutane |
InChI |
InChI=1S/C8H15F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
KZNMRURXVYZRIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)
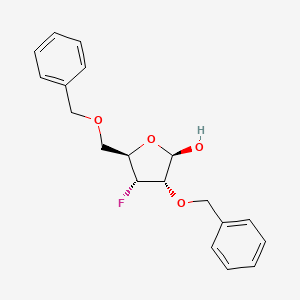
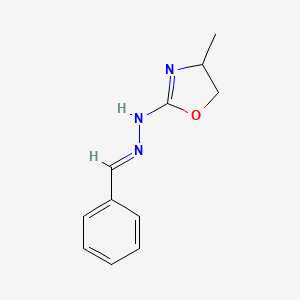

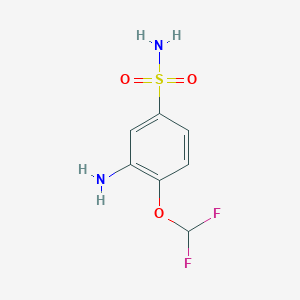
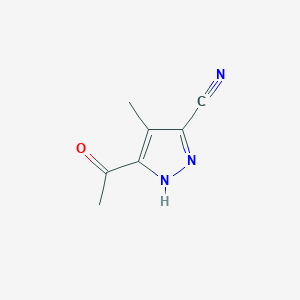

![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
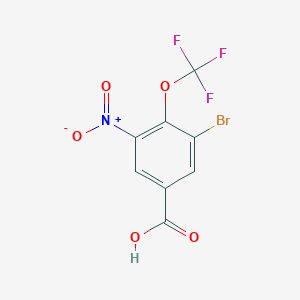

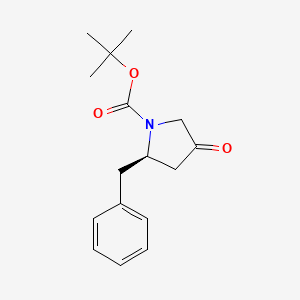
![5-[2-[[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12855240.png)
